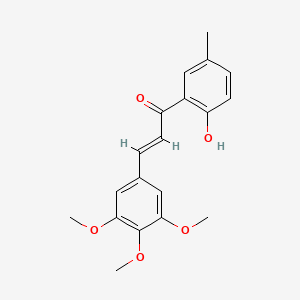![molecular formula C21H15ClFN3O2S B2835239 N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-22-6](/img/structure/B2835239.png)
N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study explored the synthesis of novel thienopyrimidine linked rhodanine derivatives and their antimicrobial activity. These derivatives, synthesized through a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivative with various 2-chloro-N-phenylacetamides, exhibited notable antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) ranging from 3.25 to 6.25 μg/mL. Additionally, certain compounds demonstrated antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, comparable to the standard Fluconazole, suggesting their potential as antimicrobial agents (Kerru et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another study focused on the synthesis of bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light-harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggested potential bioactivity, with one compound displaying the best binding affinity, indicating potential for further exploration in drug design (Mary et al., 2020).
Molecular Docking and Anticancer Activity
Further research synthesized a compound through a series of reactions, which was then characterized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's crystal structure was determined, and it exhibited significant interactions indicative of its potential as an anticancer agent, further supported by molecular docking studies (Sharma et al., 2018).
Antiviral Activity and Molecular Interactions
Another significant study synthesized and characterized a novel antiviral molecule, providing insights into its structure and interactions through various spectroscopic methods. The analysis highlighted its potential antiviral efficacy against SARS-CoV-2, supported by docking studies indicating a strong interaction with the virus's protease. This research offers a promising avenue for the development of antiviral therapeutics (Mary et al., 2020).
TSPO Ligands and Neuroinflammation PET Imaging
In the field of neurology, a novel series of pyrazolo[1,5-a]pyrimidines, closely related to a specific compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, particularly effective in radiolabeling for PET imaging, demonstrated high affinity and selectivity for TSPO, providing valuable tools for the in vivo study of neuroinflammation and potentially aiding in the diagnosis of neurodegenerative disorders (Damont et al., 2015).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-17-4-2-1-3-14(17)9-24-18(27)10-26-12-25-19-16(11-29-20(19)21(26)28)13-5-7-15(23)8-6-13/h1-8,11-12H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXPCRGBRJEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


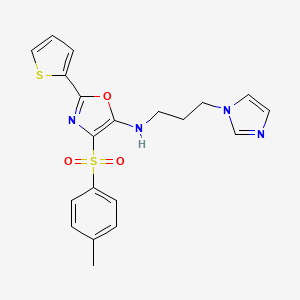
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)
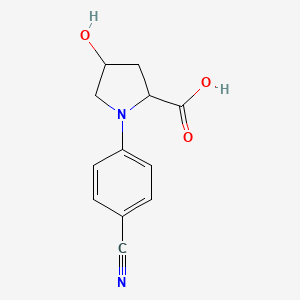
![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)
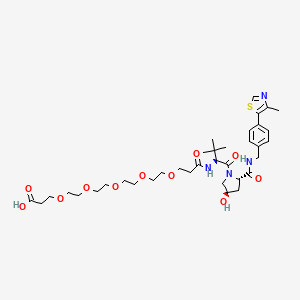
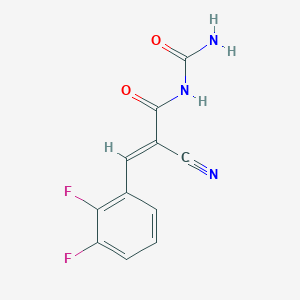
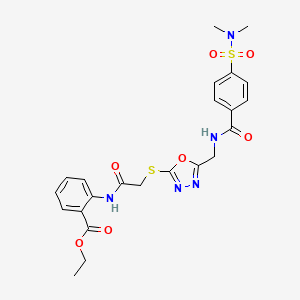
![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)
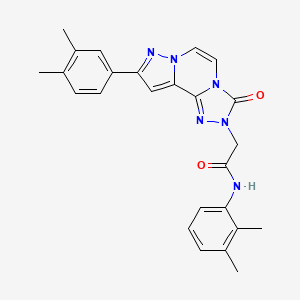

![methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2835175.png)
